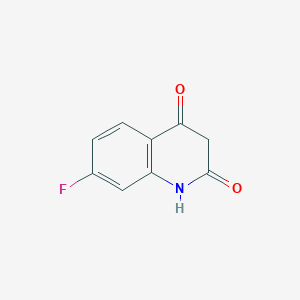

7-Fluoroquinoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17458335

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FNO2 |

|---|---|

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 7-fluoro-1H-quinoline-2,4-dione |

| Standard InChI | InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13) |

| Standard InChI Key | KZODHERFAMAMSA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Functional Groups

The quinoline backbone of 7-fluoroquinoline-2,4(1H,3H)-dione consists of a benzene ring fused to a pyridine ring, with a fluorine substituent at position 7 and two ketone groups at positions 2 and 4. This configuration introduces electron-withdrawing effects that influence the compound’s reactivity and interaction with biological targets. The dione functionality enhances hydrogen-bonding capacity, a critical feature for binding to enzymatic active sites .

Comparative Analysis with Quinazoline Derivatives

Structurally related quinazoline-2,4(1H,3H)-diones, such as 7-bromo-6-fluoroquinazoline-2,4-dione, share similar dione motifs but differ in their fused ring systems (pyrimidine instead of pyridine). These analogs exhibit potent antitumor activity, with logGI50 values reaching -6.45 in screenings against 60 human tumor cell lines . The fluorine atom’s electronegativity and small atomic radius likely contribute to enhanced membrane permeability and target affinity, a property that may extend to the quinoline-based dione .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 7-substituted fluoroquinolone derivatives often begins with functionalization at the C-7 position. For example, Adibi et al. (2013) described the reaction of (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylic acid with 4-amino-1,2,4-triazolidine-3,5-dione in dimethylformamide (DMF) under reflux conditions. Potassium carbonate was used as a base, yielding hybrid compounds with cytotoxic properties .

Optimization of Reaction Conditions

Critical parameters for high yields include:

-

Solvent Choice: Polar aprotic solvents like DMF facilitate nucleophilic substitution at the C-7 position.

-

Temperature: Prolonged reflux (30–36 hours) ensures complete conversion, though excessive heat may degrade sensitive functional groups.

-

Workup: Acidification with diluted hydrochloric acid precipitates the product, which is then isolated via centrifugation .

Table 1: Representative Synthesis Conditions for Fluoroquinolone-Dione Hybrids

| Reactant | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Fluoroquinolone precursor | Potassium carbonate | DMF | Reflux | 70–85 |

Biological Activities and Mechanisms

Cytotoxicity Against Cancer Cell Lines

Hybrid derivatives of 7-fluoroquinoline-2,4(1H,3H)-dione, such as those incorporating triazolidine-dione moieties, exhibit broad-spectrum cytotoxicity. In vitro evaluations against eight cancer cell lines (KB, SKNMC, MCF7, HepG2, etc.) revealed logGI50 values comparable to clinically used chemotherapeutics. The o-chlorophenethylurea substitution at the C-7 position was particularly effective, suggesting that electron-deficient aromatic groups enhance bioactivity .

Enzymatic Inhibition Mechanisms

While direct evidence for 7-fluoroquinoline-2,4(1H,3H)-dione’s mechanism is lacking, related fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV. The dione groups may chelate magnesium ions in the enzyme’s active site, disrupting DNA replication. This dual-target inhibition could mitigate resistance development in pathogens .

Comparative Analysis with Structural Analogs

Quinoline vs. Quinazoline Scaffolds

Quinazoline-2,4-diones, such as those studied by Wei et al. (2013), demonstrate that chlorophenethylureido substitutions at position 7 significantly enhance antitumor activity. Although the quinoline scaffold differs in ring structure, its planar geometry and fluorine substitution likely enable similar intercalation with DNA or protein targets .

Halogenation Effects

Bromo and fluoro substitutions at position 7 in quinazoline-diones (e.g., 7-bromo-6-fluoroquinazoline-2,4-dione) improve cytotoxic potency compared to non-halogenated analogs. The fluorine atom’s electronegativity may polarize adjacent carbonyl groups, strengthening hydrogen bonds with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume